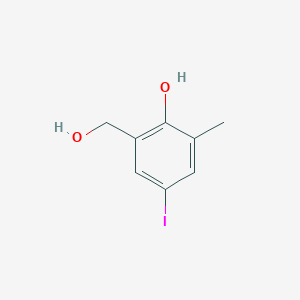

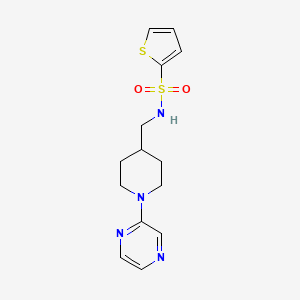

![molecular formula C18H15N5O2 B2625925 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 2034325-06-7](/img/structure/B2625925.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

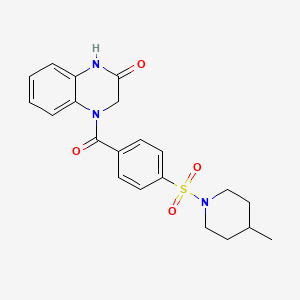

Triazine Derivatives in Drug Development

Triazine derivatives are recognized for their extensive range of biological activities, making them pivotal in the search for new therapeutic agents. The structural flexibility of triazine allows for the synthesis of compounds with potential anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Research indicates that novel 1H-1,2,3-triazine derivatives exhibit promising pharmacological activities, including antitumor activities. These compounds are synthesized through various chemical strategies, highlighting their potential as scaffolds for developing new antitumor compounds due to their efficacy and straightforward synthesis (Cascioferro et al., 2017).

Heterocyclic Compounds and Medicinal Chemistry

Heterocyclic compounds bearing the triazine scaffold are of significant interest in medicinal chemistry. These compounds, including various synthetic derivatives of triazine, have been prepared and evaluated for a wide spectrum of biological activities. The versatility of the triazine nucleus makes it a core moiety for the development of future drugs, showcasing potent pharmacological activities across different models (Verma et al., 2019).

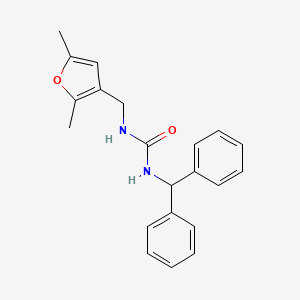

Triazoles in Pharmaceutical Development

The exploration of triazole derivatives, closely related to triazines in structural and functional properties, has also been substantial. These compounds are explored for their potential in treating various diseases due to their broad range of biological activities. The synthesis and evaluation of 1,2,3-triazines and their benzo- and heterofused derivatives have been a particular focus, revealing a broad spectrum of activities such as antibacterial, antifungal, and antiviral properties, in addition to analgesic and anti-inflammatory properties. This broad activity spectrum signifies the triazine and triazole derivatives as valuable scaffolds in drug discovery (S. Cascioferro et al., 2017).

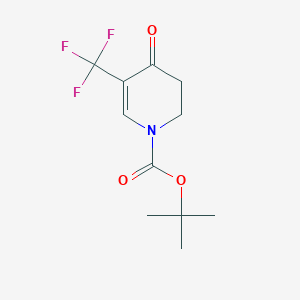

Mecanismo De Acción

Target of Action

The primary targets of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter .

Mode of Action

This compound: interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode .

Biochemical Pathways

By inhibiting AChE and BuChE, This compound affects the cholinergic pathway . This pathway is involved in many functions of the body including muscle movement, breathing, heart rate, and learning. The inhibition of AChE and BuChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve signals .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the enhancement of cholinergic signaling due to the inhibition of AChE and BuChE . This could potentially lead to improved nerve signal transmission, which could be beneficial in conditions where cholinergic signaling is compromised, such as Alzheimer’s disease .

Propiedades

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c24-17(14-11-20-15-7-3-1-5-12(14)15)19-9-10-23-18(25)13-6-2-4-8-16(13)21-22-23/h1-8,11,20H,9-10H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVWWAYDSUJOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one](/img/structure/B2625845.png)

![(E)-2-(2-(4-(3-(thiophen-2-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2625851.png)

![1-(4-Methoxyphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2625859.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2625864.png)